4'-Nitro-p-toluenesulfonanilide
CAS No.: 734-25-8
Cat. No.: VC3716054
Molecular Formula: C13H12N2O4S
Molecular Weight: 292.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 734-25-8 |
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Molecular Formula | C13H12N2O4S |
Molecular Weight | 292.31 g/mol |
IUPAC Name | 4-methyl-N-(4-nitrophenyl)benzenesulfonamide |
Standard InChI | InChI=1S/C13H12N2O4S/c1-10-2-8-13(9-3-10)20(18,19)14-11-4-6-12(7-5-11)15(16)17/h2-9,14H,1H3 |
Standard InChI Key | ACOIHAFYVPPSOZ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Basic Properties
Structural Identification
4'-Nitro-p-toluenesulfonanilide consists of a p-toluenesulfonyl group attached to a 4-nitroaniline residue. The structure features a sulfonamide linkage (SO₂-NH) connecting a p-methylphenyl ring and a p-nitrophenyl ring. This arrangement creates a molecule with distinct electronic characteristics due to the electron-withdrawing nitro group on one end and the slightly electron-donating methyl group on the other.
Physical and Chemical Properties
Based on structurally similar compounds, 4'-Nitro-p-toluenesulfonanilide would likely appear as a crystalline solid at room temperature. The parent compound p-toluenesulfonamide has a melting point of 136-139°C and limited water solubility . The addition of the nitrophenyl group would likely alter these properties, potentially increasing the melting point due to additional intermolecular interactions.
The compound contains several reactive sites including the sulfonamide nitrogen, the nitro group, and the methyl group, making it potentially valuable for further chemical modifications.
Synthesis and Preparation Methods
Reference Synthesis of Related Compounds
The synthesis of the parent compound p-toluenesulfonamide provides valuable insights. A patented method involves the direct amidation of anhydrous p-toluenesulfonic acid in the presence of an organoboric acid catalyst and molecular sieve . The reaction proceeds under controlled temperature conditions (-10 to 0°C) with ammonia gas introduced into the reaction mixture:
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Anhydrous p-toluenesulfonic acid is dissolved in dichloromethane with an organoboric acid catalyst and molecular sieve type 5A
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The reaction product is isolated by filtration, washing, and drying procedures
For 4'-Nitro-p-toluenesulfonanilide, a modified procedure would substitute 4-nitroaniline for ammonia, likely requiring different reaction conditions and potentially a base to neutralize the HCl generated during the reaction.
Purification Techniques
The purification of sulfonamide compounds typically involves:
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Filtration to remove solid catalysts and molecular sieves
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Washing with acid, base, and salt solutions
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Drying of the organic phase with anhydrous sodium sulfate
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Solvent removal and recrystallization
The patent for p-toluenesulfonamide preparation describes washing with 0.5 mol/L hydrochloric acid, 0.5 mol/L sodium hydroxide, and saturated NaCl solutions . This procedure achieves product purities exceeding 98% .
Chemical Reactivity
Functional Group Reactivity
The chemical behavior of 4'-Nitro-p-toluenesulfonanilide would be influenced by its three key functional groups:
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The sulfonamide linkage (SO₂-NH): Moderately acidic, can undergo N-alkylation reactions
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The p-nitrophenyl group: Can undergo reduction to form an amine, participates in nucleophilic aromatic substitution
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The p-methyl group: Can undergo oxidation or halogenation reactions
The sulfonamide group can be compared to p-toluenesulfonamide, which serves as a precursor for N-tosyl imines and acts as a derivative of ammonia activated for alkylation by alkyl halides .
Comparative Reactivity with Related Compounds
The reactivity of the sulfonamide group can be contextualized through compounds like N-methyl-N-nitroso-p-toluenesulfonamide, which reacts with cysteine to form cystine and N-methyl-p-toluenesulfonamide . While the mechanism involves different functional groups, it demonstrates the potential for sulfonamide derivatives to participate in complex organic transformations.
The nitro group in 4-nitrotoluene undergoes typical reactions of nitrobenzene derivatives, including hydrogenation to form the corresponding amine . Similar reactivity would be expected for the nitro group in 4'-Nitro-p-toluenesulfonanilide.
Applications and Uses
Synthetic Organic Chemistry
4'-Nitro-p-toluenesulfonanilide would likely find applications as:
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A protecting group for amines in organic synthesis
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A building block for more complex molecules
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A precursor for heterocyclic compound synthesis
The parent compound p-toluenesulfonamide is used as a precursor for the synthesis of ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate and N-tosyl imines .
Materials Science
Sulfonamide derivatives with extended aromatic systems have applications in materials science, particularly in the development of:
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Organic semiconductors
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Dye precursors
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Functional polymers
The p-toluenesulfonyl group is utilized in the preparation of stilbene derivatives used as dyes, as seen with 4-nitrotoluene derivatives .
Analytical Methods for Identification
Spectroscopic Characterization
Identification and purity assessment of 4'-Nitro-p-toluenesulfonanilide would typically involve:
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR would show distinctive signals for the methyl group, aromatic protons, and the sulfonamide NH
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Infrared (IR) spectroscopy: Would display characteristic absorption bands for the sulfonamide (SO₂-NH) and nitro (NO₂) groups
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Mass spectrometry: Would provide molecular weight confirmation and fragmentation pattern
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UV-visible spectroscopy: The nitro group would contribute to characteristic absorption in the UV-visible range
Chromatographic Analysis
Purity assessment and quantification would typically employ:
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High-Performance Liquid Chromatography (HPLC): As utilized for p-toluenesulfonamide in the patent literature, achieving >98% purity assessment
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Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment
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Gas Chromatography (GC): If the compound has sufficient volatility or can be derivatized
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